molecular formula C28H24O5 B016948 3,4,5-Tris(benzyloxy)benzoic Acid CAS No. 1486-48-2

3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No.: B016948
CAS No.: 1486-48-2
M. Wt: 440.5 g/mol
InChI Key: NRCGMEJBEDWPMG-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzoic Acid: is an organic compound with the molecular formula C28H24O5 . It is a trisubstituted aromatic acid composed of three benzyloxy groups attached to a benzene ring. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .

Mechanism of Action

Target of Action

3,4,5-Tris(benzyloxy)benzoic Acid is primarily used as a reagent in the Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s benzylic hydrogens are activated toward free radical attack, enhancing its reactivity .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets results in changes in this pathway, leading to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is solid at room temperature and is recommended to be stored in a cool and dark place . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by temperature and light exposure.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds . The compound’s mode of action also involves the reduction of electron withdrawing functions into electron donating amino and alkyl groups .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure . For instance, the compound is recommended to be stored in a cool and dark place , suggesting that high temperatures and light exposure could potentially affect its stability and efficacy. Furthermore, the compound’s susceptibility to oxidative degradation indicates that its action could also be influenced by the presence of oxidizing agents in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid typically involves the benzylation of gallic acid derivatives. One common method is the reaction of gallic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-Tris(benzyloxy)benzoic Acid is used as a reagent in organic synthesis, particularly in the synthesis of complex aromatic compounds. It serves as a building block for the synthesis of liquid crystalline compounds and other advanced materials.

Biology and Medicine: In biological research, this compound is used to study the interactions of aromatic acids with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers and other advanced materials.

Comparison with Similar Compounds

    Gallic Acid: A precursor to 3,4,5-Tris(benzyloxy)benzoic Acid, known for its antioxidant properties.

    3,4,5-Tris(methoxy)benzoic Acid: Similar structure but with methoxy groups instead of benzyloxy groups.

    3,4,5-Tris(phenylmethoxy)benzoic Acid: Another derivative with phenylmethoxy groups.

Uniqueness: this compound is unique due to its three benzyloxy groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and advanced materials .

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCGMEJBEDWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456416
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-48-2
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1a (4 gm, 7.54 mmol) in ethanol (40 mL), 20% KOH solution (10 mL) was added. The reaction mixture was refluxed for 2 h. Ethanol was evaporated under a vacuo, and was neutralized by 6 N HCL. The combined mixture was extracted in EtOAc (3×20 mL), washed with brine solution (20 mL). The organic layer was dried over Na2SO4 and evaporated to dryness. The crude residue was purified by silica gel column chromatography using 30% ethyl acetate in hexane as eluent to obtain pure compound 3,4,5-tris(benzyloxy)benzoic acid (1b) as white solid (2.78 g, 84%). Rf=0.515 (50% ethyl acetate in hexane)
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3,4,5-tribenzyloxybenzoate (15) (20.60 g, 45.30 mmol) in 2-propanol (200 mL) was added a solution of potassium hydroxide (3.50 g, 85%, 53.00 mmol) in 2-propanol (25 mL). The mixture was refluxed for 1 h, cooled, and water was added (250 mL). A white precipitate appeared, and the mixture was filtered. Recrystallisation from ethyl acetate afforded the desired compound as white crystals, m.p. 194-195° C. Yield: 17.2 g (86%). 1H NMR (300 MHz, DMSO-d6): δ=5.05 (2H, s), 5.18 (4H, s), 7.24-7.50 (17H, m), 13.4 (1H, s, broad); 13C NMR (75 MHz): δ=70.3, 74.3, 108.3, 126.1, 127.7, 128.0, 128.2, 128.3, 128.5, 136.9, 137.5, 141.0, 152.1, 167.0.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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